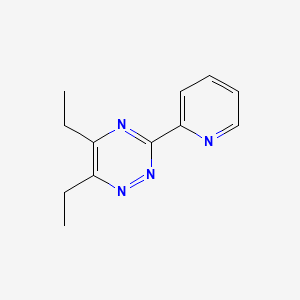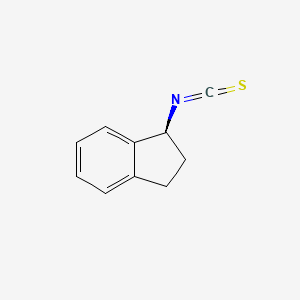
(S)-(+)-1-Indanyl isothiocyanate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Applications
(S)-(+)-1-Indanyl isothiocyanate has been utilized in catalytic asymmetric Mannich/Cyclization reactions. Zhao and Du (2018) highlighted its use in the enantioselective construction of bispirocyclic indanone-thioimidazolidine-oxindoles. These compounds, derived from 1-indanones, show promise in synthesizing bioactive heterocycles with potential medicinal applications (Bo-Liang Zhao & D. Du, 2018).
Chemical Synthesis and Properties
Isothiocyanates, including (S)-(+)-1-Indanyl isothiocyanate, are valuable for various synthetic applications. Eschliman and Bossmann (2019) discussed the synthesis of isothiocyanates and their diverse applications, noting their antimicrobial, antibiotic, anti-inflammatory, and anticancer properties. This research underscores the broad potential of isothiocyanates in different scientific and medical fields (Kayla Eschliman & S. Bossmann, 2019).
Cancer Prevention and Treatment
One significant area of research is the role of isothiocyanates in cancer prevention. Bianchini and Vainio (2004) explored how isothiocyanates, like (S)-(+)-1-Indanyl isothiocyanate, may contribute to cancer risk reduction, particularly in lung cancer, through modulation of genetic and environmental interactions (F. Bianchini & H. Vainio, 2004). Similarly, Zhang and Talalay (1994) examined how isothiocyanates inhibit tumor production in various animal models, pointing towards their potential as chemoprotective agents against cancer (Y. Zhang & P. Talalay, 1994).
Chemoprotective Mechanisms
Dinkova-Kostova (2013) discussed the chemoprotective effects of isothiocyanates in animal models. The study highlights the multiple mechanisms through which isothiocyanates, including (S)-(+)-1-Indanyl isothiocyanate, offer protection against carcinogens. This includes the induction of cytoprotective proteins and inhibition of proinflammatory responses (A. Dinkova-Kostova, 2013).
Clinical Applications and Trials
Palliyaguru, Yuan, Kensler, and Fahey (2018) reviewed clinical trials using isothiocyanates for disease prevention and treatment. These trials have explored the use of isothiocyanates in conditions ranging from cancer to autism, indicating their broad therapeutic potential (D. Palliyaguru et al., 2018).
Analytical and Experimental Techniques
The versatility of isothiocyanates in chemical reactions and their suitability for analytical purposes have been demonstrated. Baumann and Baxendale (2013) reported on a flow platform for the efficient formation of isothiocyanates, highlighting their use in various chemical reactions (M. Baumann & I. Baxendale, 2013).
Propriétés
IUPAC Name |
(1S)-1-isothiocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426817 | |
| Record name | (S)-(+)-1-Indanyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Indanyl isothiocyanate | |
CAS RN |
737000-84-9 | |
| Record name | (1S)-2,3-Dihydro-1-isothiocyanato-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-1-Indanyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)
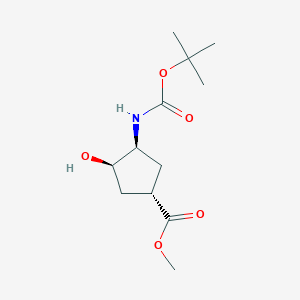
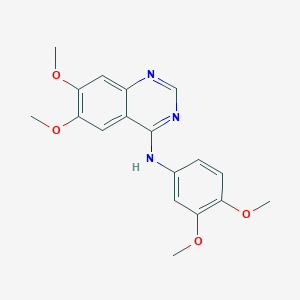
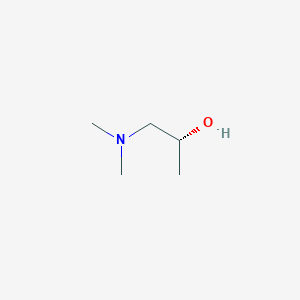

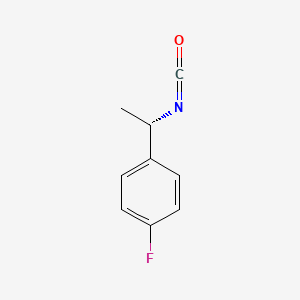
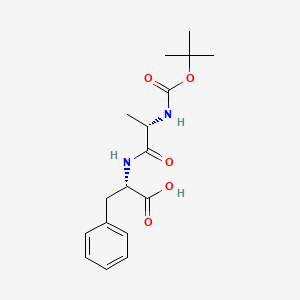
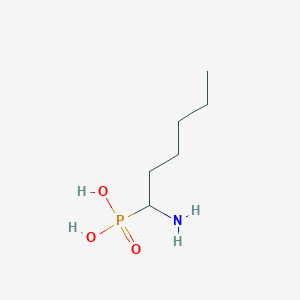
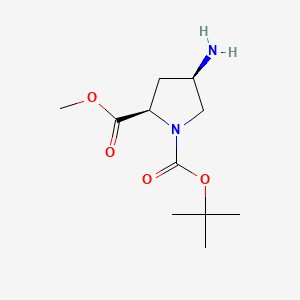
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
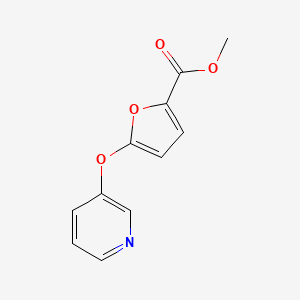
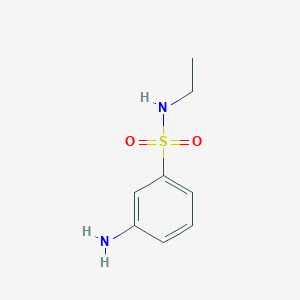
![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
